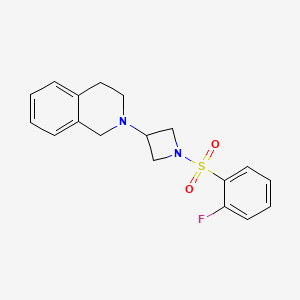
2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinoline-based compounds that have been widely studied for their pharmacological properties.
Scientific Research Applications
Antibacterial Agents
- The compound demonstrates significant potential as an antibacterial agent, with studies revealing potent activities against both Gram-positive and Gram-negative bacteria. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group showed extremely potent antibacterial activities, highlighting the structural significance of the azetidinyl group in enhancing antibacterial efficacy (Kuramoto et al., 2003).
Synthesis and Molecular Design
- Research on the synthesis of substituted azetidinones derived from the dimer of Apremilast showcases the compound's versatility in the design of biologically active scaffolds. The incorporation of the azetidin-1-yl group alongside sulfonamide rings is noted for its pharmaceutical importance, indicating the compound's utility in creating novel therapeutic agents (Jagannadham et al., 2019).
Antimicrobial and Antitubercular Activities
- The synthesis of new pyrimidine-azitidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities provide insights into the compound's potential for developing new antimicrobial and antituberculosis medications. The study emphasizes the compound's structural features conducive to antimicrobial efficacy (Chandrashekaraiah et al., 2014).
Pharmacokinetic Studies
- Investigations into the binding of similar compounds to the active site of phenylethanolamine N-methyltransferase (PNMT) offer valuable insights into the compound's pharmacokinetic properties. These studies help in understanding how modifications in the compound's structure can affect its interaction with biological targets and its overall pharmacological profile (Grunewald et al., 2006).
Material Science
- Phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers highlight the compound's application in material science, particularly for high-temperature proton exchange membrane applications. This indicates the compound's utility beyond pharmaceuticals, extending to advanced materials and engineering (Seo et al., 2013).
properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-17-7-3-4-8-18(17)24(22,23)21-12-16(13-21)20-10-9-14-5-1-2-6-15(14)11-20/h1-8,16H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHLUPODYVOJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

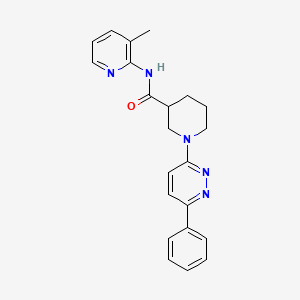
![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2560471.png)
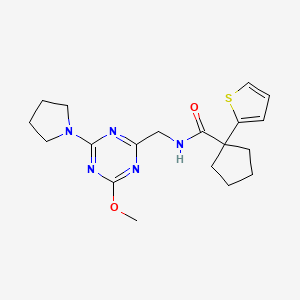
![N-[[4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2560476.png)
![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2560477.png)
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2560480.png)
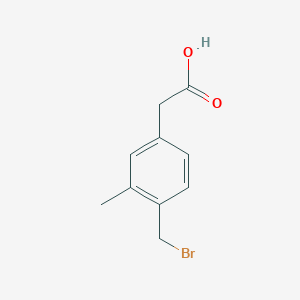
![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

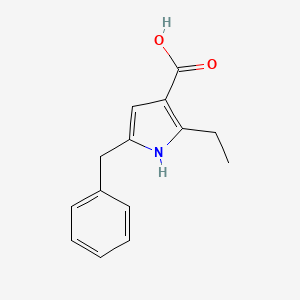
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2560485.png)
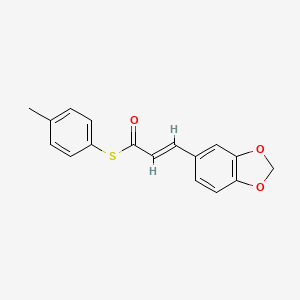
![(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2560487.png)
![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)